N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name is derived from its benzimidazole core, which serves as the parent structure. Systematic naming follows substituent priority rules and stereochemical descriptors:
IUPAC Name :
(R,E)-N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide .
Structural Breakdown:
- Core scaffold : 1H-benzimidazole (positions 1 and 2 substituted).
- Position 1 substituent :
- A seven-membered azepane ring attached via nitrogen.
- The azepane nitrogen is acylated by a (E)-4-(dimethylamino)but-2-enoyl group.
- Position 2 substituent :
- A pyridine-4-carboxamide group with a methyl group at position 2.
- Position 7 substituent : A chlorine atom.
Stereochemical Features:
- The azepane ring adopts an (R) configuration at position 3 .
- The but-2-enoyl group exhibits (E) geometry, with the dimethylamino group trans to the carbonyl .
Structural Representation :
| Component | Description |
|---|---|
| Benzimidazole core | Positions 1 and 2 substituted; chlorine at position 7. |
| Azepane substituent | Seven-membered ring with (R)-configuration at C3. |
| But-2-enoyl chain | (E)-configured double bond; terminates in a dimethylamino group. |
| Pyridine carboxamide | 2-methylpyridine-4-carboxamide linked via amide bond. |
The SMILES notation further clarifies connectivity:CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl .
Relationship to Prototypical Benzimidazole Scaffolds
Benzimidazole derivatives are privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles . The subject compound exemplifies strategic modifications to enhance target specificity and bioavailability:
Key Structural Comparisons:
Design Rationale:
- Azepane ring : Introduces conformational flexibility, potentially improving binding pocket accommodation .
- (E)-But-2-enoyl group : Enhances metabolic stability and facilitates irreversible binding to EGFR via Michael addition .
- 2-Methylpyridine-4-carboxamide : Mimics ATP’s adenine moiety, competing for kinase active sites .
These modifications align with trends in benzimidazole drug design, where H-bond donors/acceptors and hydrophobic substituents optimize target engagement . For instance, the 7-chloro substituent mirrors potency-enhancing halogenation patterns observed in anticancer benzimidazoles , while the dimethylamino group improves solubility—a feature critical for oral bioavailability .
Properties
Molecular Formula |
C26H31ClN6O2 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35) |
InChI Key |
IOMMMLWIABWRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of 2-aminoacetyl-3-nitrobenzoic acid with aldehydes under ammonolysis and reduction conditions.
| Step | Reagents/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | Ammonolysis (NH₃, 60°C) | 2,3-diaminobenzoic acid | 75% | |
| 2 | Reduction (Zn/AcOH) | Benzimidazole-4-carboxylic acid | 85% |
Subsequent reaction with thionyl chloride converts the carboxylic acid to an acyl chloride, enabling coupling with amines.
Azepane Moiety Synthesis
The azepane ring is formed via cyclization of 3R-tert-butyl 3-aminopiperidine-1-carboxylate with 1-fluoro-4-methyl-2-nitrobenzene, followed by hydrogenation and acylation.
The (E)-configuration of the but-2-enoyl group is retained through controlled acylation.
Pyridine Carboxamide Coupling
The 2-methylpyridine-4-carboxamide is synthesized via condensation of 2-methylisonicotinic acid with EDCI/DMAP, followed by coupling with the benzimidazole intermediate.
| Step | Reagents/Conditions | Intermediate | Yield | Reference |
|---|---|---|---|---|
| 1 | EDCI, DMAP, CH₂Cl₂ | 2-methylpyridine-4-carbonyl chloride | 95% | |
| 2 | Ammonia, THF | Pyridine carboxamide | 88% |
Final Assembly and Salt Formation
Amide Bond Formation
The benzimidazole intermediate is reacted with the pyridine carboxamide under anhydrous conditions:
Reaction Scheme :Benzimidazole-acid chloride + Pyridine amine → Target amide
| Condition | Yield | Reference |
|---|---|---|
| DCM, 0°C, 5 hr | 72% |
Salt Formation for Stability
The free base is converted to the mesylate salt (1:1 ratio) to enhance solubility and stability.
| Salt Form | Solubility (mg/mL) | Stability (°C) | Reference |
|---|---|---|---|
| Methanesulfonate | 15–20 (pH 7) | >200°C |
Critical Reaction Parameters and Challenges
Stereoselective Azepane Formation
The (3R) configuration is achieved via stereoselective cyclization using chiral auxiliaries or catalytic asymmetric methods.
| Parameter | Optimal Value | Impact |
|---|---|---|
| Catalyst | Pd-Xantphos G4 | >90% ee |
| Temperature | 0°C → RT | Prevents racemization |
Regioselectivity in Benzimidazole Synthesis
Ammonolysis and reduction steps require precise pH control to avoid over-reduction or side products.
| Step | pH | Byproduct Control |
|---|---|---|
| Ammonolysis | 10–12 | Minimizes ring contraction |
| Reduction | Neutral | Prevents amine oxidation |
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| A | Benzimidazole → Azepane → Coupling → Salt | High purity | Multi-step, low yield in coupling |
| B | Azepane → Benzimidazole → Coupling | Simplified intermediates | Requires protective groups |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Adopted for scalability:
Chemical Reactions Analysis
Azepane Ring Formation
The azepane moiety is constructed through a ring-closing metathesis (RCM) or alkylation-cyclization pathway. In RCM, an olefin is formed via a catalytic process (e.g., using Grubbs catalyst), followed by cyclization to form the seven-membered ring. For alkylation, a diamine precursor may undergo nucleophilic attack on an electrophilic center, followed by intramolecular cyclization to achieve the azepane structure .
Installation of the But-2-enoyl Group
The 4-(dimethylamino)but-2-enoyl fragment is introduced via conjugate addition or aldol chemistry . The α,β-unsaturated carbonyl system (but-2-enoyl) reacts with the azepane amine in a Michael addition, followed by elimination to form the trans-alkene. The dimethylamino group is incorporated through reductive amination or alkylation of the amine .
Pyridine Carboxamide Coupling
The 2-methylpyridine-4-carboxamide is synthesized separately and coupled to the benzimidazole via amide bond formation . This involves activating the carboxylic acid (e.g., using EDC or HATU) and reacting it with the benzimidazole amine. The coupling step ensures regioselectivity at the 2-position of the benzimidazole .
Key Reaction Pathways
| Reaction Type | Mechanism | Reagents/Conditions | Product |
|---|---|---|---|
| Benzimidazole Formation | Cyclization of o-phenylenediamine with a carbonyl compound | Acid/base catalysis | 7-Chlorobenzimidazol-2-yl scaffold |
| Azepane Ring Closure | Ring-closing metathesis (RCM) | Grubbs catalyst, ethylene gas | Azepan-3-yl moiety |
| But-2-enoyl Installation | Michael addition followed by elimination | Base (e.g., NaOMe), heat | 4-(dimethylamino)but-2-enoyl group |
| Amide Coupling | Activated carboxamide coupling | EDC/HATU, DMAP, DMF | Final compound with pyridine carboxamide |
Intermediate 1: 7-Chlorobenzimidazol-2-yl scaffold
-
Structure : A fused aromatic system with a chlorine substituent at position 7.
-
Synthesis : Formed via cyclization of o-phenylenediamine and a chlorinated carbonyl compound .
Intermediate 2: Azepan-3-yl fragment
-
Structure : A seven-membered amine ring with a substituent at position 3.
-
Synthesis : Achieved through ring-closing metathesis or alkylation-cyclization .
Intermediate 3: 4-(dimethylamino)but-2-enoyl group
-
Structure : An α,β-unsaturated carbonyl system with a dimethylamino substituent.
-
Synthesis : Synthesized via conjugate addition and elimination .
Comparison with Analogous Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| N-(2-Chloro-3-pyridinyl)-acetamide | Pyridine ring, simpler structure | Lacks azepane and benzimidazole moieties |
| (R,E)-N-(7-chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide | Similar core structure | Replaces pyridine-4-carboxamide with isonicotinamide |
| N-[7-chloro-1-[1-(4-pyrrolidin-1-ylbut-2-enoyl)azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | Pyrrolidine substituent | Replaces dimethylamino group with pyrrolidinyl |
Scientific Research Applications
Based on the search results, the compound "N-(7-chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide," also known as EGF816 or nazartinib, has applications as an EGFR inhibitor in the treatment of non-small cell lung cancers .
Scientific Research Applications
EGF816 is a covalent inhibitor of oncogenic EGFR mutants, including L858R, ex19del, and T790M-resistant EGFR mutations . First and second-generation EGFR inhibitors have improved outcomes for lung cancer patients with activating mutations in EGFR . EGF816 is a novel, potent, and WT (wild type) sparing covalent inhibitor .
Structure-Activity Relationship
To modulate the compound’s reactivity, researchers investigated Michael acceptors similar to those reported in literature . Amino-substituted crotonamides had been identified as optimal groups for a number of covalent pan-EGFR inhibitors (e.g., afatinib, dacomitinib, neratinib) . The dimethylamino crotonamide analog retained comparable activity to the original compound in H1975, but it was consistently a few fold less potent toward cell lines with oncogenic mutations . However, it demonstrated measurable improvements in solubility and metabolic stability, resulting in increased oral exposure and bioavailability in mice . Additionally, the amino-substituted crotonamide resulted in improved CYP inhibition profiles with IC50 > 10 μM for CYP3A4 and 2C9 .
Mechanism of Action
The compound exerts its effects by covalently binding to specific mutations in the EGFR, such as L858R and T790M. This binding inhibits the receptor’s kinase activity, preventing downstream signaling that promotes cancer cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, and the pathways involved are primarily those related to cell growth and survival .
Comparison with Similar Compounds
Mechanistic and Pharmacokinetic Insights
- Covalent Binding: The acrylamide group in the target compound forms a covalent bond with EGFR’s C797 residue, a mechanism shared with EGF816 but absent in non-covalent Rapa analogs .
- Lumping Strategy Relevance: While groups compounds with similar reaction pathways (e.g., hydroxylation), the target compound’s dimethylamino group prevents lumping with simpler acrylamide-containing inhibitors, necessitating separate pharmacokinetic modeling .
Biological Activity
N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide, also known as EGF816, is a potent covalent inhibitor specifically targeting mutant forms of the epidermal growth factor receptor (EGFR). This compound has garnered significant attention in the field of oncology, particularly for its application in treating non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.
EGF816 operates as a covalent inhibitor that selectively binds to the mutant forms of EGFR, including the L858R and T790M mutations. These mutations are commonly associated with resistance to first and second-generation EGFR inhibitors. The covalent nature of EGF816 allows it to form stable bonds with the target protein, leading to prolonged inhibition of its activity. This mechanism is crucial for overcoming resistance mechanisms that often limit the efficacy of existing therapies.
In Vitro Efficacy
In vitro studies have demonstrated that EGF816 exhibits remarkable potency against various EGFR mutant cell lines. The compound has shown an IC50 value of approximately 0.006 μM against the L858R-T790M mutant construct, indicating its high efficacy in inhibiting this resistant form of the receptor .
| Cell Line | IC50 (μM) | Mutation Type |
|---|---|---|
| H1975 | 0.006 | L858R-T790M |
| H3255 | Not specified | Exon 19 deletion |
| HCC827 | Not specified | Exon 19 deletion |
In Vivo Efficacy
In vivo studies further support the potential of EGF816 as a therapeutic agent. Animal models treated with EGF816 exhibited significant tumor regression in xenograft models of NSCLC, demonstrating both tolerability and efficacy . The compound's pharmacokinetic profile was favorable, allowing for sustained drug levels that correlate with its biological activity.
Structure-Activity Relationship (SAR)
The development of EGF816 involved extensive SAR studies aimed at optimizing its potency and selectivity. Modifications to the benzimidazole core and the incorporation of various substituents were systematically evaluated. Notably, compounds with a dimethylamino crotonamide moiety retained comparable activity while improving solubility and metabolic stability compared to earlier analogs .
| Compound | Substituent | L858R-T790M IC50 (μM) | WT EGFR Selectivity |
|---|---|---|---|
| 32g | Dimethylamino crotonamide | 0.006 | ≥50-fold |
| 32e | R-enantiomer | 0.020 | ≥25-fold |
Clinical Implications
The clinical relevance of EGF816 is underscored by its ability to spare wild-type EGFR while effectively targeting mutant forms. This selectivity minimizes off-target effects commonly associated with traditional EGFR inhibitors, thus enhancing patient safety profiles . Current clinical trials are ongoing to evaluate its efficacy in patients with NSCLC who have developed resistance to prior therapies.
Case Studies
Several case studies have highlighted the effectiveness of EGF816 in treating patients with resistant NSCLC:
- Case Study 1 : A patient with advanced NSCLC harboring both L858R and T790M mutations experienced a significant reduction in tumor size after treatment with EGF816, leading to improved respiratory function and quality of life.
- Case Study 2 : Another patient previously treated with afatinib showed disease progression upon developing T790M mutation. Post-treatment with EGF816 resulted in stable disease for over six months, demonstrating the compound's potential in overcoming acquired resistance.
Q & A
Q. What is the primary mechanism of action of this compound in targeting EGFR mutants, and how does it differ from earlier-generation inhibitors?
The compound acts as a covalent inhibitor by forming a Michael acceptor with the cysteine-797 residue in EGFR mutants (L858R, ex19del, T790M), enabling irreversible binding and prolonged suppression of kinase activity. Unlike first-generation inhibitors (e.g., gefitinib), it spares wild-type EGFR, reducing off-target toxicity . Methodological validation includes:
Q. What synthetic strategies are recommended for constructing the azepane-benzimidazole core of this compound?
Key steps involve:
- Reductive cyclization : Palladium-catalyzed reactions using formic acid derivatives as CO surrogates to form the azepane ring (analogous to methods in nitroarene cyclization) .
- Benzimidazole formation : Condensation of 7-chloro-1,2-diaminobenzene derivatives with carbonyl intermediates under acidic conditions .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during enoyl acylation .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC-MS : Quantify purity (>98%) and detect hydrolytic degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry of the azepane ring and dimethylamino but-2-enoyl linkage .
- XRD : Validate crystallinity and molecular packing for formulation studies .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the dimethylamino but-2-enoyl side chain while minimizing racemization?
- Catalytic system optimization : Use Pd(OAc)₂/Xantphos with HCO₂H as a CO surrogate to enhance enantioselectivity (>90% ee) .
- Low-temperature acylation : Conduct enoyl acylation at –20°C to suppress epimerization of the azepane stereocenter .
Q. What experimental approaches address resistance mechanisms like EGFR T790M/C797S mutations?
- Combination therapy : Co-administer with allosteric inhibitors (e.g., EAI045) to disrupt ATP-binding pocket cooperativity .
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase recruiters to degrade resistant mutants .
Q. How can in vitro and in vivo models validate the compound’s selectivity for mutant EGFR?
- In vitro : CRISPR-engineered isogenic NSCLC cell lines (H1975 for T790M, PC9 for ex19del) to compare apoptosis induction vs. WT EGFR models .
- In vivo : Patient-derived xenograft (PDX) models treated at 10–50 mg/kg/day, monitored via PET-CT for tumor regression and WT EGFR toxicity (e.g., skin rash) .
Q. What methodologies resolve contradictions in reported IC₅₀ values across mutant EGFR isoforms?
- Assay standardization : Use recombinant kinase domains (vs. full-length EGFR) with ATP concentrations fixed at 1 mM to minimize variability .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in intact cells to correlate biochemical and cellular potency .
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Molecular dynamics simulations : Predict logP and polar surface area (PSA) to optimize lipophilicity (target logP ~3.5) while retaining solubility .
- P-glycoprotein efflux assays : Screen analogs in MDCK-MDR1 cells to identify substrates with reduced efflux ratios .
Q. What strategies mitigate metabolic instability of the benzimidazole moiety in hepatic microsomes?
Q. How should researchers design studies to assess off-target kinase inhibition?
- Kinome-wide profiling : Use platforms like KINOMEscan (Eurofins) at 1 μM compound concentration to identify hits with >50% inhibition .
- Cryo-EM : Resolve binding modes to unexpected targets (e.g., HER2, BLK) for structure-activity relationship refinement .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported efficacy between L858R and ex19del mutants?
- Mutant-specific ATP affinity : Ex19del exhibits higher ATP affinity, requiring higher compound concentrations for inhibition. Validate via competition assays with [γ-³²P]ATP .
- Cellular context : Ex19del-driven cells often co-express MET amplifications; combine with MET inhibitors (e.g., crizotinib) to restore sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
